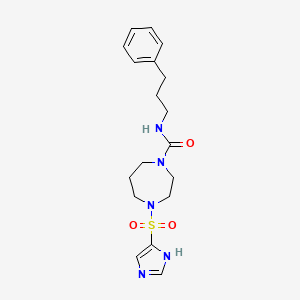![molecular formula C15H17N3O2 B2488208 N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415586-74-0](/img/structure/B2488208.png)
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as MPDC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mécanisme D'action
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is believed to exert its anticancer effects through the inhibition of tubulin polymerization, which is essential for cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action for its neuroprotective effects is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its specificity for tubulin polymerization, which makes it a useful tool for studying the mechanisms of cell division. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide for use as anticancer agents. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more studies are needed to fully elucidate the mechanism of action for its neuroprotective effects and to determine its potential for use in vivo.
Méthodes De Synthèse
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2,3-dimethylpyridine-5-carboxylic acid, followed by the reaction of the resulting intermediate with 2,4-dichloro-5-methylpyrimidine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-11(2)17-9-18-14(10)15(19)16-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWYOMNAYHESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)


![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)

